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Compound of Interest

Compound Name: 2-Bromo-6-chloroanisole

Cat. No.: B173195

An In-Depth Technical Guide to 2-Bromo-6-chloroanisole: Synthesis, Characterization, and
Applications

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, halogenated aromatic
compounds serve as indispensable building blocks. Their unique electronic properties and
reactivity profiles, particularly in transition metal-catalyzed cross-coupling reactions, enable the
construction of complex molecular architectures. Among these, multisubstituted haloanisoles
are of significant interest. 2-Bromo-6-chloroanisole (IUPAC Name: 1-bromo-3-chloro-2-
methoxybenzene) is a key intermediate whose strategic arrangement of bromo, chloro, and
methoxy substituents offers a versatile platform for sequential and site-selective
functionalization, making it a valuable tool for researchers and drug development professionals.
This guide provides a comprehensive overview of its chemical identity, plausible synthetic
routes with mechanistic insights, analytical characterization, and applications.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. 2-Bromo-6-
chloroanisole is systematically named according to IUPAC nomenclature to avoid ambiguity.

IUPAC Name: 1-Bromo-3-chloro-2-methoxybenzene[1] Synonyms: 2-Bromo-6-chloroanisole
CAS Number: 174913-10-1[1] Molecular Formula: C7HsBrCIO[1][2]
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Below is the two-dimensional representation of the 2-Bromo-6-chloroanisole structure.

Caption: 2D Structure of 2-Bromo-6-chloroanisole.

The physical and chemical properties of a compound are critical for planning reactions,
purification, and storage. The key properties of 2-Bromo-6-chloroanisole are summarized

below.
Property Value Source
Molecular Weight 221.48 g/mol [1112][3]
Appearance Liquid
Boiling Point 235.8 £ 20.0 °C at 760 mmHg [3]
LogP (Octanol/Water) 3.111 [2]

Store at room temperature,
Storage ) - [3]
sealed in dry conditions.

Synthesis and Purification

While a definitive, peer-reviewed synthesis dedicated solely to 2-Bromo-6-chloroanisole is
not prominently available, its structure lends itself to established and reliable synthetic
strategies. Two plausible routes are detailed below, grounded in analogous and well-
documented chemical transformations.

Plausible Synthetic Route 1: Williamson Ether Synthesis
of 2-Bromo-6-chlorophenol

This is often the most direct approach, involving the methylation of the corresponding phenol.
The synthesis is a two-step process starting from the commercially available 2-chlorophenol.

Step 1: Ortho-Bromination of 2-Chlorophenol The selective bromination of 2-chlorophenol at
the ortho-position (C6) is crucial. The hydroxyl group is a strong ortho-, para-director. While
bromination can also occur at the para-position, reaction conditions can be optimized to favor
the formation of 2-bromo-6-chlorophenol. Using a reagent like bromine chloride (BrCl) in
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carbon tetrachloride has been shown to yield the desired 2-bromo-6-chlorophenol as the major
product.[4]

Step 2: O-Methylation The hydroxyl group of 2-bromo-6-chlorophenol is deprotonated with a
suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group
from a methylating agent.

Experimental Protocol:

» Reaction Setup: To a solution of 2-bromo-6-chlorophenol (1.0 eq.) in a polar aprotic solvent
such as acetone or N,N-dimethylformamide (DMF) in a round-bottom flask, add a mild base
such as anhydrous potassium carbonate (K2COs, 1.5-2.0 eq.).

o Methylation: Add a methylating agent, such as dimethyl sulfate (Me2S0Oa4, 1.2 eq.) or methyl
iodide (CHsl, 1.2 eq.), dropwise to the stirred suspension at room temperature.

o Causality: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but
is mild enough to avoid side reactions. DMF or acetone are ideal solvents as they are
polar enough to dissolve the reagents but do not participate in the reaction. Dimethyl
sulfate is a cost-effective and highly efficient methylating agent.

e Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for
4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting phenol is consumed.

o Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
Quench the filtrate by pouring it into a large volume of water.

o Extraction: Extract the agueous mixture with a suitable organic solvent, such as ethyl acetate
or diethyl ether (3x). Combine the organic layers.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0Oa), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator. The resulting crude product can be purified by vacuum distillation or column
chromatography on silica gel to yield pure 2-bromo-6-chloroanisole.

Plausible Synthetic Route 2: Sandmeyer Reaction
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The Sandmeyer reaction provides a robust alternative for introducing a bromine atom onto an
aromatic ring starting from a primary amine.[5][6] This route would begin with 2-chloro-6-
bromoaniline.

Experimental Protocol (Adapted from an analogous procedure[7]):

o Diazotization: In a flask, dissolve 2-chloro-6-bromoaniline (1.0 eq.) in 48% hydrobromic acid
(HBr). Cool the mixture to 0-5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous
solution of sodium nitrite (NaNOz, 1.1 eq.) dropwise, ensuring the temperature remains
below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this
temperature.

o Causality: The reaction of the primary amine with nitrous acid (formed in situ from NaNO:
and HBr) generates a diazonium salt. Low temperatures are critical as diazonium salts are
unstable and can decompose at higher temperatures.

o Copper(l) Bromide Preparation: In a separate flask, prepare a solution of copper(l) bromide
(CuBr, 1.2 eq.) in HBr.

» Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the vigorously stirred
CuBr solution. A reaction involving the evolution of nitrogen gas will occur.

o Mechanistic Insight: The reaction proceeds via a single-electron transfer from the copper(l)
catalyst to the diazonium salt, which releases dinitrogen gas (Nz) and forms an aryl
radical. This radical then abstracts a bromine atom from the copper(ll) bromide complex,
regenerating the Cu(l) catalyst and forming the final aryl bromide product.[8]

o Work-up and Purification: After the gas evolution ceases, the mixture is typically warmed to
room temperature and stirred for another hour. The product is then isolated by steam
distillation or solvent extraction. The crude product is washed, dried, and purified by vacuum
distillation.

Caption: General workflow for the synthesis and analysis.

Analytical Characterization
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Confirming the structure and purity of the synthesized compound is a non-negotiable step in
chemical research. A combination of spectroscopic methods is employed for this purpose.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to be highly informative. The methoxy
group (-OCHs) should appear as a sharp singlet at approximately 3.9-4.0 ppm. The
aromatic region (typically 6.8-7.5 ppm) should show a distinct pattern for the three protons.
The proton at C4 (between the Br and Cl) would likely be a triplet due to coupling with the
two adjacent protons. The protons at C3 and C5 would appear as doublets of doublets.

o 13C NMR: The carbon NMR spectrum should display seven distinct signals. The methoxy
carbon would appear around 55-60 ppm. The six aromatic carbons would appear in the
110-160 ppm range, with the carbons directly attached to the electronegative oxygen (C1),
bromine (C2), and chlorine (C6) being the most deshielded.[9][10][11]

« Infrared (IR) Spectroscopy: The IR spectrum would be used to confirm the presence of key
functional groups. Expected characteristic peaks include C-H stretching from the aromatic
ring and methyl group (~2850-3100 cm~1), C=C aromatic ring stretching (~1400-1600 cm™1),
and strong C-O-C ether stretching (~1250 cm™1).

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound. The mass spectrum would show a characteristic isotopic pattern for the
molecular ion peak [M*] due to the presence of both bromine (“°Br and 8!Br in ~1:1 ratio) and
chlorine (3*Cl and 3’Cl in ~3:1 ratio).

Reactivity and Applications in Drug Development

The synthetic utility of 2-Bromo-6-chloroanisole lies in the presence of two different halogen
atoms on the aromatic ring, which can be selectively functionalized in cross-coupling reactions.
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions,
allowing for sequential or site-selective chemistry.

e Cross-Coupling Reactions: This molecule is an excellent substrate for a variety of powerful
C-C and C-N bond-forming reactions, which are cornerstones of modern medicinal
chemistry.
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o Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)z) in the presence of a
palladium catalyst and a base can selectively replace the bromine atom to form a new C-C
bond.

o Buchwald-Hartwig Amination: The bromine can be replaced with a nitrogen nucleophile
(an amine) using a palladium catalyst to form aniline derivatives.

o Sonogashira Coupling: The C-Br bond can be coupled with a terminal alkyne using a
palladium and copper co-catalyst system to introduce an alkyne moiety.

 Building Block for Complex Molecules: By leveraging the differential reactivity of the C-Br
and C-Cl bonds, chemists can perform a coupling reaction at the C-Br position first, and
then, under more forcing conditions or with a different catalyst system, perform a second
coupling at the C-ClI position. This stepwise approach allows for the controlled and
predictable assembly of complex, highly functionalized molecules from a single, versatile
starting material.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 2-Bromo-6-chloroanisole presents several hazards.

e Hazard Statements:

[¢]

H302: Harmful if swallowed.[1]

o

H315: Causes skin irritation.[1]

o

H319: Causes serious eye irritation.[1]

[¢]

H335: May cause respiratory irritation.[1]

 Precautionary Measures:

o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat.
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o Avoid inhalation of vapors and contact with skin and eyes.

o Wash hands thoroughly after handling.

Conclusion

2-Bromo-6-chloroanisole is a strategically important chemical intermediate with significant
potential in organic synthesis, particularly for the pharmaceutical and agrochemical industries.
Its well-defined structure, characterized by two distinct halogen atoms, provides a handle for
selective and sequential functionalization through modern cross-coupling chemistry. While
direct synthetic literature is sparse, its preparation is readily achievable through robust and
well-understood chemical transformations. This guide provides the foundational knowledge
required for researchers to synthesize, characterize, and effectively utilize this versatile building
block in the development of novel and complex molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Bromo-6-chloroanisole chemical structure and IUPAC
name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173195#2-bromo-6-chloroanisole-chemical-structure-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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